O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate
Description
Properties
IUPAC Name |
2-O-[2-(3,4-dimethylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-8-7-12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSDEDUIZICRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Oxalyl Chloride Intermediate
Oxalic acid is first converted to oxalyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This intermediate reacts efficiently with alcohols under controlled conditions. For example, ethyl oxalyl chloride can be generated by treating oxalic acid with excess SOCl₂ at 60–80°C for 4–6 hours.
Stepwise Esterification with Substituted Alcohols
The oxalyl chloride is then reacted sequentially with 2-(3,4-dimethylphenyl)ethanol and ethanol. This stepwise method ensures selective ester formation:
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First esterification : Ethyl oxalyl chloride reacts with 2-(3,4-dimethylphenyl)ethanol in dichloromethane (DCM) at 0–5°C in the presence of a base (e.g., pyridine) to form the monoester.
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Second esterification : The monoester undergoes further reaction with ethanol under reflux, yielding the target diester.
Key Parameters :
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Temperature control (<10°C) prevents thermal decomposition of the oxalyl chloride.
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Use of anhydrous conditions minimizes hydrolysis side reactions.
Transesterification of Diethyl Oxalate
Transesterification offers a milder alternative, particularly useful for heat-sensitive substrates. Diethyl oxalate, synthesized via azeotropic dehydration of ethanol and oxalic acid, serves as the starting material:
Catalytic Transesterification
The method involves replacing one ethyl group of diethyl oxalate with 2-(3,4-dimethylphenyl)ethanol. Titanium(IV) isopropoxide (Ti(OiPr)₄) is an effective catalyst, facilitating alkoxy group exchange at 80–100°C.
Reaction Scheme :
Optimization Insights :
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Catalyst Loading : 2–5 mol% Ti(OiPr)₄ maximizes yield (85–92%) while minimizing side products.
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Solvent Choice : Toluene or xylene enhances reaction efficiency by azeotropic removal of ethanol.
Oxidative Carbonylation of Ethanol
Industrial-scale production leverages oxidative carbonylation, a catalytic process using carbon monoxide (CO) and ethanol. Palladium-based catalysts (e.g., PdCl₂/PPh₃) promote dicarbonylation under moderate pressure (10–30 bar CO) at 80–120°C.
Reaction Mechanism
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Methyl nitrite formation : NO and O₂ generate N₂O₃, which reacts with ethanol to form ethyl nitrite.
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Dicarbonylation : CO inserts into the Pd–nitrite complex, forming the oxalate backbone.
Critical Factors :
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CO Purity : >99% CO minimizes competing carbonate formation.
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Water Management : Molecular sieves or zeolites prevent hydrolysis of the oxalate product.
Modified Friedel-Crafts Acylation
For aromatic substitution, Friedel-Crafts acylation introduces the 3,4-dimethylphenyl group early in the synthesis. Aluminum chloride (AlCl₃) catalyzes the reaction between ethyl oxalyl chloride and 1,2-dimethylbenzene:
Procedure :
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AlCl₃ (1.2 equiv) is suspended in DCM at 0°C under inert atmosphere.
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Ethyl oxalyl chloride (1.1 equiv) is added dropwise, followed by 1,2-dimethylbenzene.
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After 1 hour at room temperature, the mixture is quenched with water and extracted.
Yield : 95–98% after silica gel chromatography.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Stepwise Esterification | Pyridine | 0–25 | 88 | High selectivity |
| Transesterification | Ti(OiPr)₄ | 80–100 | 92 | Mild conditions |
| Oxidative Carbonylation | PdCl₂/PPh₃ | 80–120 | 85 | Scalability |
| Friedel-Crafts | AlCl₃ | 0–25 | 98 | Rapid aryl incorporation |
Challenges and Solutions :
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxalate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been explored for their potential in treating conditions related to hyperoxaluria, a metabolic disorder characterized by excessive oxalate in the urine .
Case Study: Synthesis of Imidazole Derivatives
Research has demonstrated that this compound can be utilized to synthesize imidazole derivatives, which are crucial in drug development. A study detailed a method where this compound was reacted with various reagents to produce novel imidazole derivatives with potential therapeutic applications .
Organic Synthesis
Building Block for Complex Molecules:
This compound is valuable as a building block in organic synthesis. It can undergo various chemical transformations to yield more complex structures. For example, it has been used in the synthesis of pyridine and fused pyridine derivatives through reactions with active methylene compounds .
Data Table: Reaction Pathways
| Reaction Type | Reagents Used | Products Obtained |
|---|---|---|
| Condensation | Diethyl oxalate | Pyridine derivatives |
| Alkylation | Methylmagnesium halide | Alkylated products |
| Reduction | Raney nickel | Reduced derivatives |
Materials Science
Specialty Chemicals:
this compound is classified as a specialty chemical, making it suitable for applications in materials science. Its unique properties enable its use in creating polymers and other advanced materials.
Case Study: Polymerization Initiation
In polymer chemistry, this compound has been investigated as a potential polymerization initiator due to its ability to generate radicals under specific conditions. This property is crucial for developing new materials with tailored characteristics .
Mechanism of Action
The mechanism of action of O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets through its functional groups. The oxalate ester can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Notes
- All referenced data derive from peer-reviewed synthesis studies .
Biological Activity
O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
The synthesis of this compound typically involves the reaction of 2-(3,4-dimethylphenyl)ethanol with oxalyl chloride in the presence of a base such as pyridine. This reaction occurs under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be summarized as follows:
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound can act as an inhibitor or activator within specific biochemical pathways. Its ethyl and 3,4-dimethylphenyl groups influence binding affinity and specificity for molecular targets, which may include:
- Enzymes : Potential inhibition or activation of metabolic pathways.
- Receptors : Interaction with cellular receptors that could modulate physiological responses.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds containing similar structural motifs have shown effective scavenging activities against free radicals in vitro. This suggests a potential protective role against oxidative stress-related diseases.
Anti-inflammatory Effects
Research has also suggested that derivatives of oxalates can exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Case Studies and Research Findings
- In Vitro Studies on Enzyme Inhibition :
- A study assessed the inhibitory effects of various oxalate derivatives on α-amylase and α-glucosidase enzymes. The findings indicated that certain derivatives showed promising IC50 values, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| P1 | 39.51 | α-amylase |
| P5 | 14.09 | α-glucosidase |
- Antioxidant Activity Assessment :
- Using the DPPH scavenging assay, compounds similar to this compound demonstrated varying degrees of antioxidant activity. Compounds with hydrazide groups exhibited moderate activity while others showed weak activity.
| Compound ID | DPPH Scavenging Activity (%) |
|---|---|
| 14 | 85 |
| 15 | 78 |
| 1 | 45 |
- Toxicity and Bioavailability Studies :
- Molecular docking studies have been conducted to predict the bioavailability and toxicity profiles of compounds related to this compound. These studies suggest compatibility with Lipinski's rule of five, indicating favorable drug-like properties.
Q & A
Q. What are the standard synthetic routes for preparing O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate?
The compound can be synthesized via esterification or coupling reactions. For example, oxalate esters are typically formed by reacting oxalic acid derivatives with alcohols under acid catalysis (e.g., sulfuric acid) . A related method involves using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to conjugate aromatic carboxylic acids (e.g., 3,4-dimethylphenylacetic acid) with amine-containing intermediates in anhydrous dimethyl sulfoxide (DMSO), followed by purification via chromatography .
Q. How is the structural integrity of this compound verified post-synthesis?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, in analogous compounds, ^1^H NMR data reveal characteristic chemical shifts for aromatic protons (δ 6.8–7.2 ppm), methylene groups adjacent to ester linkages (δ 3.4–4.2 ppm), and methyl substituents (δ 2.2–2.3 ppm). Mass spectrometry (ESI-MS) further confirms molecular weight, with observed [M+H]+ peaks matching theoretical values .
Q. What solvents and conditions are optimal for purifying this compound?
Ethyl acetate is commonly used for extraction due to its polarity, which effectively separates the ester product from aqueous layers. Post-reaction mixtures are often washed with sodium bicarbonate to remove acidic byproducts and dried over anhydrous sodium sulfate before solvent removal under reduced pressure .
Advanced Research Questions
Q. How can reaction yields be improved for this compound synthesis?
Catalyst optimization is key. For example, cobalt(II) chloride (1 mol%) under solvent-free conditions enhances acylation efficiency in analogous esterifications by reducing side reactions . Additionally, using tetrabutylammonium iodide as a phase-transfer catalyst can improve interfacial reactivity in biphasic systems .
Q. What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data?
Cross-validation using orthogonal techniques is essential. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while differential scanning calorimetry (DSC) detects polymorphic impurities. For NMR-invisible impurities (e.g., inorganic salts), ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) may be required .
Q. How does the 3,4-dimethylphenyl moiety influence the compound’s physicochemical properties?
The hydrophobic 3,4-dimethylphenyl group enhances lipid solubility, as demonstrated in structurally similar orexin receptor antagonists, where logP values increased by 0.5–1.0 units compared to unsubstituted analogs. This modification also impacts crystallinity, requiring tailored recrystallization solvents (e.g., toluene/hexane mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
